

Propynylamine: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: Propynylamine

Cat. No.: B8746562

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Introduction

Propynylamine, also known as 2-propyn-1-amine or 3-amino-1-propyne, is a versatile primary amine containing a terminal alkyne functional group.^{[1][2]} Its unique chemical architecture makes it a valuable building block in organic synthesis, particularly for the construction of nitrogen-containing heterocycles, which are prevalent in many biologically active compounds.^{[3][4]} This guide provides an in-depth overview of the chemical and physical properties of **propynylamine**, detailed experimental protocols for its synthesis, and insights into its applications in medicinal chemistry.

CAS Number and Molecular Information

The Chemical Abstracts Service (CAS) registry number for **propynylamine** is 2450-71-7.^{[2][5]} ^[6]

Identifier	Value
Molecular Formula	C ₃ H ₅ N ^[1] ^[5]
Molecular Weight	55.08 g/mol ^[2]
Canonical SMILES	C#CCN ^[5]
InChI	InChI=1S/C3H5N/c1-2-3-4/h1H,3-4H2 ^[5]
InChIKey	JKANAVGODYYCQF-UHFFFAOYSA-N ^[5]

Physicochemical Properties

Propynylamine is a clear, colorless to yellow liquid at room temperature.^[1] It is miscible with water and possesses a characteristic amine-like odor.^[1]^[7]

Property	Value	Reference
Density	0.86 g/mL at 25 °C	^[2]
Boiling Point	83-84 °C	^[1] ^[6]
Melting Point	Not readily available (likely below -20 °C)	
Flash Point	6 °C (42.8 °F) - closed cup	^[2]
Refractive Index (n _{20/D})	1.449	^[1] ^[2]
Water Solubility	Miscible	^[1]
pKa	7.89 ± 0.29 (Predicted)	^[1]

Synthesis of Propynylamine and its Derivatives

The most prominent and versatile method for synthesizing propargylamines (a class of compounds including **propynylamine** derivatives) is the A³ (Aldehyde-Alkyne-Amine) coupling reaction.^[7]^[8] This one-pot, three-component reaction offers high atom economy and operational simplicity.^[7]

General Experimental Protocol for A³ Coupling Reaction

This protocol describes a general procedure for the synthesis of a propargylamine derivative using an aldehyde, a secondary amine, and a terminal alkyne, catalyzed by a copper salt.

Materials:

- Aldehyde (1.0 mmol)
- Secondary Amine (1.2 mmol)
- Terminal Alkyne (1.5 mmol)
- Copper(I) Iodide (CuI) (0.05 mmol, 5 mol%)
- Solvent (e.g., Toluene, Dioxane, or solvent-free)
- Ethyl acetate
- Water
- Saturated aqueous solution of NH₄Cl
- Brine
- Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
- Silica gel for column chromatography

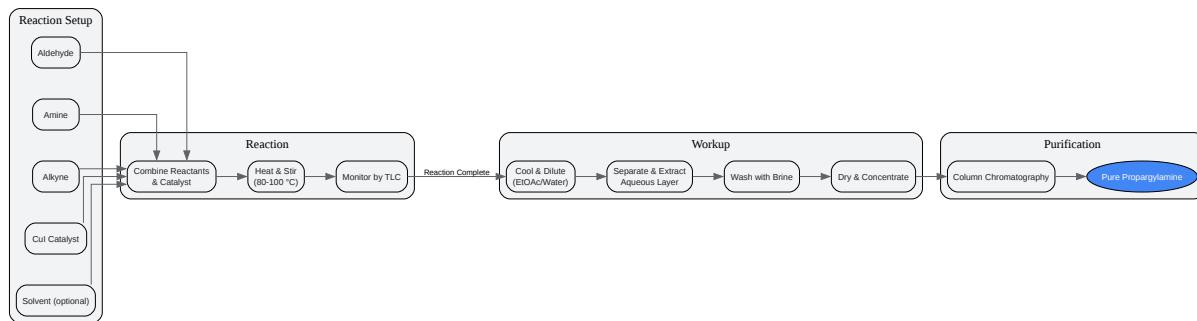
Procedure:

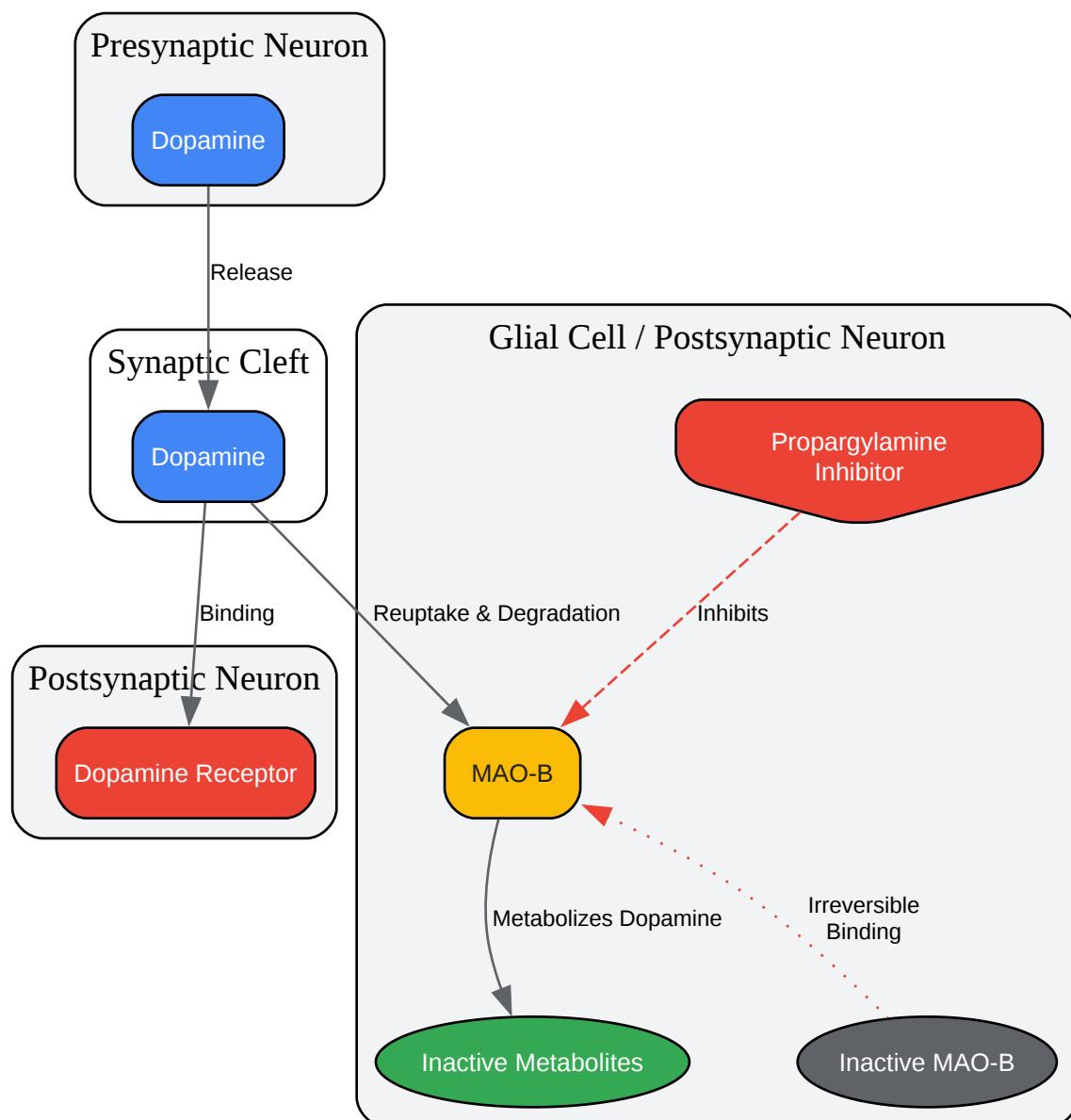
- To a screw-capped vial or a round-bottom flask, add the aldehyde (1.0 mmol), amine (1.2 mmol), terminal alkyne (1.5 mmol), and CuI (0.05 mmol).^[7]
- If using a solvent, add it to the reaction mixture. For a solvent-free reaction, proceed to the next step.
- Seal the vessel and heat the reaction mixture with stirring. The reaction temperature typically ranges from 80-100 °C.^[7]

- Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours.[7]
- Upon completion, cool the reaction mixture to room temperature.
- Dilute the mixture with ethyl acetate (10 mL) and water (10 mL).[7]
- Separate the organic layer.
- Extract the aqueous layer with ethyl acetate (2 x 10 mL).[7]
- Combine the organic layers and wash with brine.
- Dry the organic layer over anhydrous $MgSO_4$ or Na_2SO_4 , filter, and concentrate under reduced pressure.[7]
- Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired propargylamine.[7]

A patent describes a method for producing propargylamine hydrochloride where **N-benzylidene-2-propynylamine** is formed and subsequently hydrolyzed with hydrochloric acid. [9]

Experimental Workflow for A³ Coupling





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